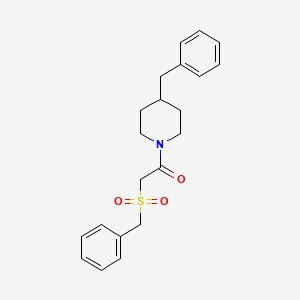![molecular formula C22H16N2OS2 B3519323 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B3519323.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone
Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone is a complex organic compound that features a benzothiazole ring fused with a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone typically involves the condensation of 2-aminobenzenethiol with fluorenone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base.
Major Products
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to alterations in their function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the fluorenyl group, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of the fluorenyl group, commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness
The presence of both the benzothiazole and fluorenyl groups in 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone imparts unique photophysical and chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in biological systems distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS2/c23-16-6-8-19-21(11-16)27-22(24-19)26-12-20(25)14-5-7-18-15(10-14)9-13-3-1-2-4-17(13)18/h1-8,10-11H,9,12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVXTGGJPFOXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=C(S4)C=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3519244.png)
![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3519252.png)
![N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE](/img/structure/B3519261.png)
![3-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B3519270.png)
![2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3519273.png)
![2-(4-cyclohexylphenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3519278.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3519283.png)

![1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B3519295.png)
![ethyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3519307.png)

![3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3519310.png)
![3-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B3519315.png)

